molecular formula C14H18N6O B10984837 N-(4-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B10984837
M. Wt: 286.33 g/mol
InChI Key: NUCIFMXRFGCORC-UHFFFAOYSA-N
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Description

N-(4-Methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative characterized by a cyclohexanecarboxamide backbone substituted with a 4-methylpyridin-2-yl group and a 1H-tetrazol-1-yl moiety. The 4-methylpyridin-2-yl group contributes aromaticity and basicity, while the cyclohexane ring provides conformational rigidity. This structural combination suggests applications in agrochemical or pharmaceutical contexts, particularly given the prevalence of similar compounds in plant growth regulation and chelation chemistry .

Properties

Molecular Formula

C14H18N6O

Molecular Weight

286.33 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H18N6O/c1-11-5-8-15-12(9-11)17-13(21)14(6-3-2-4-7-14)20-10-16-18-19-20/h5,8-10H,2-4,6-7H2,1H3,(H,15,17,21)

InChI Key

NUCIFMXRFGCORC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares structural motifs with several synthetic auxins and carboxamide derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound Cyclohexanecarboxamide 4-Methylpyridin-2-yl, 1H-tetrazol-1-yl Potential agrochemical activity -
Compound 533 Acetamide 4-Methylpyridin-2-yl, 2,4-dichlorophenoxy Synthetic auxin (plant growth regulator)
H2L1–H2L9 (Thiourea derivatives) Cyclohexanecarboxamide Thiourea, aryl groups (e.g., Cl, CH₃) Metal chelation, antifungal activity
2e (1-[(4-Methylphenyl)amino]cyclohexanecarboxamide) Cyclohexanecarboxamide 4-Methylphenylamino Higher melting point (154°C)
  • Tetrazole vs. Thiourea: The tetrazole group in the target compound replaces the thiourea moiety in H2L1–H2L7. Thiourea derivatives exhibit strong metal-binding due to sulfur and nitrogen donors, whereas tetrazole’s nitrogen-rich structure may favor hydrogen bonding or ionic interactions, altering solubility and bioactivity .
  • Pyridinyl vs. Phenoxy Groups: Compound 533 (2,4-dichlorophenoxy) and the target compound’s 4-methylpyridin-2-yl group both confer aromaticity, but the pyridinyl group’s basicity could enhance solubility in acidic environments compared to phenoxy derivatives .

Physicochemical Properties

  • The tetrazole group may lower melting points compared to aryl amino derivatives due to reduced crystallinity .

Research Findings and Implications

  • Synthesis Methods : The target compound can be synthesized via condensation of cyclohexanecarbonyl isothiocyanate with amines, analogous to H2L1–H2L9, but requires careful handling to avoid tetrazole-related byproducts .
  • For example, coumarin-tetrazole hybrids () exhibit antimicrobial properties, suggesting avenues for testing the target compound in similar assays .

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